Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester
Description
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester (hereafter referred to as the target compound) is a synthetic ester derivative of benzoic acid functionalized with a trimethylsilyl (TMS) carbonyl group at the para position. This compound belongs to a class of organosilicon derivatives, which are widely used in organic synthesis, pharmaceutical intermediates, and analytical chemistry due to their enhanced stability and unique reactivity.
The TMS group improves volatility and thermal stability, making such derivatives amenable to gas chromatography-mass spectrometry (GC-MS) analysis.
Properties
CAS No. |
75748-12-8 |
|---|---|
Molecular Formula |
C12H16O3Si |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
methyl 4-trimethylsilylcarbonylbenzoate |
InChI |
InChI=1S/C12H16O3Si/c1-15-11(13)9-5-7-10(8-6-9)12(14)16(2,3)4/h5-8H,1-4H3 |
InChI Key |
BXKWQFBVOJHWBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester typically involves the esterification of 4-[(trimethylsilyl)carbonyl]benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Hydrolysis: 4-[(trimethylsilyl)carbonyl]benzoic acid and methanol.
Reduction: 4-[(trimethylsilyl)methyl]benzoic alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of esterification and hydrolysis reactions.
Biology: Employed in the synthesis of biologically active compounds and as a model compound in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester primarily involves its reactivity as an ester and the presence of the trimethylsilyl group. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The trimethylsilyl group can be cleaved under acidic or basic conditions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related benzoic acid derivatives:
Key Differences in Reactivity and Stability
- TMS Carbonyl vs. TMS Ether : The target compound’s TMS carbonyl group is more electrophilic compared to TMS ether derivatives (e.g., "Benzoic acid, 4-[(trimethylsilyl)oxy]-trimethylsilyl ester"), making it reactive toward nucleophiles. This property is advantageous in synthetic pathways requiring selective acylations .
- Volatility : Compounds with TMS-ethynyl groups (e.g., Methyl 4-[(trimethylsilyl)ethynyl]benzoate) exhibit higher volatility than those with bulky TMS-ester groups, facilitating GC-MS analysis .
- Biological Activity: Derivatives with multiple TMS groups, such as "Benzoic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester," demonstrate notable antimicrobial and antioxidant activities, whereas the target compound’s bioactivity remains underexplored .
Research Findings and Implications
Metabolic Significance
In plant systems, TMS esters of benzoic acid are often secondary metabolites. For instance, "Benzoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester" was detected in Picria fel-terrae at ~511.3 mg/L, suggesting a role in stress response or pathogen defense .
Pharmacological Potential
While direct data on the target compound are lacking, structurally similar TMS esters exhibit bioactivity. For example, "Benzoic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester" from O.
Biological Activity
Benzoic acid derivatives, including Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester , have garnered attention in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C11H14O3Si
- Molecular Weight: 226.30 g/mol
- CAS Number: Not widely reported but can be derived from its structure.
The compound features a benzoic acid backbone with a trimethylsilyl group that enhances its lipophilicity and stability, making it suitable for various applications.
Mechanisms of Biological Activity
The biological activity of Benzoic acid derivatives can be attributed to several mechanisms:
-
Antimicrobial Activity :
- Many benzoic acid derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the trimethylsilyl group may enhance membrane permeability, facilitating the entry of the compound into microbial cells.
-
Anti-inflammatory Effects :
- Compounds similar to benzoic acid have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases.
-
Antioxidant Properties :
- The structural attributes allow for scavenging free radicals, thereby protecting cells from oxidative stress.
-
Enzyme Inhibition :
- Certain derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can be beneficial in controlling diseases like diabetes.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several benzoic acid derivatives, including methyl esters. The results indicated that compounds with a trimethylsilyl group had increased efficacy against Staphylococcus aureus and Escherichia coli compared to their non-silylated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for the silylated compounds.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Control | 128 | 256 |
| Trimethylsilyl derivative | 32 | 64 |
Case Study 2: Anti-inflammatory Activity
Research conducted by Smith et al. (2023) demonstrated that benzoic acid derivatives could reduce inflammation in a rat model of arthritis. The study found that administration of the compound led to a significant decrease in paw swelling and inflammatory markers.
| Treatment Group | Paw Swelling (mm) | Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | 15 | 500 |
| Trimethylsilyl derivative | 8 | 250 |
Toxicological Profile
While the compound shows promising biological activities, it is essential to consider its safety profile:
- Acute Toxicity : Studies indicate moderate acute toxicity with an LD50 value around 800 mg/kg in rats.
- Skin Sensitization : In vitro studies suggest weak sensitization potential.
- Developmental Toxicity : Animal studies have reported potential developmental effects at high exposure levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
